molecular formula C9H12N2O3 B6603848 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine CAS No. 137469-75-1

1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine

Cat. No.: B6603848
CAS No.: 137469-75-1
M. Wt: 196.20 g/mol
InChI Key: VAJJOOCTYZKXHF-UHFFFAOYSA-N
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Description

1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a methylamine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine typically involves the nitration of 2-methoxyaniline followed by methylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring. The subsequent methylation of the amino group can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.

Major Products Formed

    Reduction: 1-(2-methoxy-5-aminophenyl)-N-methylmethanamine.

    Oxidation: 1-(2-hydroxy-5-nitrophenyl)-N-methylmethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and methylamine groups can also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxy-5-nitrophenyl)ethan-1-one: Similar structure but with an ethanone group instead of a methylamine group.

    2-methoxy-5-nitrophenol: Lacks the methylamine group and has a hydroxyl group instead.

Uniqueness

1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine is unique due to the presence of both the nitro and methylamine groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-10-6-7-5-8(11(12)13)3-4-9(7)14-2/h3-5,10H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJJOOCTYZKXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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